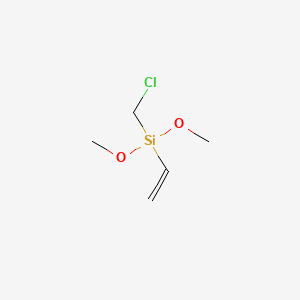

Vinyl(chloromethyl)dimethoxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vinyl(chloromethyl)dimethoxysilane is an organosilicon compound with the chemical formula C5H11ClO2Si. It is a colorless or yellowish liquid that is soluble in many organic solvents. This compound is stable at room temperature and pressure but can decompose at high temperatures .

Mécanisme D'action

Target of Action

Vinyl(chloromethyl)dimethoxysilane is an organosilicon compound . Its primary targets are surfaces that require modification, such as coatings, inks, and adhesives . It is also used in the synthesis of functional compounds .

Mode of Action

This compound acts as a silicon reagent in organic synthesis, introducing or reacting silicon groups . As a surface treatment agent, it interacts with the surfaces of coatings, inks, and adhesives to improve their performance .

Biochemical Pathways

It’s known that it plays a role in the synthesis of functional compounds and surface treatment, suggesting it may influence pathways related to these processes .

Pharmacokinetics

It’s known that it can dissolve in many organic solvents , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of surfaces to improve the performance of coatings, inks, and adhesives . It also serves as a sealant for electronic components and mechanical sealing materials due to its high heat resistance and chemical stability .

Analyse Biochimique

Biochemical Properties

Vinyl(chloromethyl)dimethoxysilane plays a significant role in biochemical reactions, particularly in the synthesis of functional compounds. It acts as a silicon reagent, introducing or reacting with silicon groups in organic synthesis . This compound interacts with various enzymes and proteins, including alkene monooxygenase and epoxyalkane:coenzyme M transferase, which are involved in the initial oxidation and further metabolism of vinyl compounds

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins involved in metabolic pathways can lead to changes in cellular activities, including alterations in gene expression and metabolic flux . Additionally, this compound may cause irritation to the respiratory tract and skin, indicating its potential impact on cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as alkene monooxygenase, catalyzing the initial oxidation of vinyl compounds to reactive intermediates . These intermediates are further metabolized by enzymes like epoxyalkane:coenzyme M transferase, leading to the formation of non-mutagenic end products. This process involves enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and pressure but may degrade at high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including potential degradation and changes in cellular activities over time . These temporal effects are crucial for understanding the compound’s stability and long-term impact in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause irritation and corrosive effects on the skin and eyes, indicating its potential toxicity at elevated concentrations . Understanding the dosage effects is essential for determining safe and effective usage levels in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 2E1 and epoxyalkane:coenzyme M transferase . These enzymes facilitate the metabolism of vinyl compounds, leading to the formation of reactive intermediates and their subsequent conversion to non-mutagenic end products. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms is crucial for determining the compound’s impact on cellular and tissue-level processes.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, contributing to its overall biochemical effects

Méthodes De Préparation

Vinyl(chloromethyl)dimethoxysilane can be synthesized through a chloromethylation process. This involves reacting methyl chloride with thionyl chloride to generate methyl chloride sulfate, which is then reacted with silanol to form this compound . Industrial production methods typically follow similar synthetic routes, ensuring the compound is produced with high purity and yield.

Analyse Des Réactions Chimiques

Vinyl(chloromethyl)dimethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the chloromethyl group.

Hydrolysis: In the presence of moisture, it slowly hydrolyzes to form silanols.

Polymerization: It can participate in polymerization reactions to form organosilicon polymers.

Common reagents used in these reactions include water, alcohols, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Vinyl(chloromethyl)dimethoxysilane has a wide range of applications in scientific research and industry:

Comparaison Avec Des Composés Similaires

Vinyl(chloromethyl)dimethoxysilane can be compared with other organosilicon compounds such as dimethoxymethylvinylsilane and vinyltrimethoxysilane. While all these compounds share similar properties, this compound is unique due to its chloromethyl group, which provides additional reactivity and versatility in chemical reactions .

Similar compounds include:

- Dimethoxymethylvinylsilane

- Vinyltrimethoxysilane

- Vinyltriethoxysilane

These compounds are used in similar applications but differ in their specific chemical properties and reactivity.

Propriétés

IUPAC Name |

chloromethyl-ethenyl-dimethoxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2Si/c1-4-9(5-6,7-2)8-3/h4H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXDSXZCJKNANZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCl)(C=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)